Ciprofibrate impurity A-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofibrate impurity A-d4 is a deuterium-labeled derivative of Ciprofibrate impurity A. Ciprofibrate itself is a potent peroxisome proliferator-activated receptor alpha agonist, used primarily to reduce lipid levels in patients with hyperlipidemia. The deuterium labeling in this compound is used to facilitate various analytical and research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciprofibrate impurity A-d4 involves the incorporation of deuterium atoms into the molecular structure of Ciprofibrate impurity A. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents in the synthesis process. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carried out in specialized facilities equipped to handle deuterium gas and other deuterated compounds. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ciprofibrate impurity A-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ciprofibrate impurity A-d4 is widely used in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Ciprofibrate.
Drug Metabolism: Helps in identifying metabolic pathways and intermediates.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Studies: Investigates the biological effects and mechanisms of action of Ciprofibrate and its metabolites
Mechanism of Action
Ciprofibrate impurity A-d4, like Ciprofibrate, exerts its effects by activating peroxisome proliferator-activated receptor alpha. This activation leads to the regulation of genes involved in lipid metabolism, resulting in decreased levels of triglycerides and low-density lipoprotein cholesterol, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: Another fibrate used to reduce lipid levels.
Fenofibrate: A fibrate with similar lipid-lowering effects.
Bezafibrate: Used for the treatment of hyperlipidemia.
Uniqueness
Ciprofibrate impurity A-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .
Biological Activity
Ciprofibrate impurity A-d4 is a derivative of ciprofibrate, a well-known peroxisome proliferator-activated receptor alpha (PPARα) agonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for health and disease.
Overview of Ciprofibrate and Its Impurities
Ciprofibrate is primarily used to manage dyslipidemia and has been studied for its role in lipid metabolism and its potential therapeutic effects on metabolic disorders. The impurity A-d4 is a labeled version that allows for tracking and studying the compound's behavior in biological systems.
Ciprofibrate and its impurities exert their biological effects primarily through activation of PPARα, which regulates gene expression involved in lipid metabolism, inflammation, and cellular proliferation.
- PPARα Activation : this compound activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride levels. This mechanism is crucial for managing hyperlipidemia and preventing cardiovascular diseases .
- Induction of Peroxisome Proliferation : As a peroxisome proliferator, it stimulates the proliferation of peroxisomes in liver cells, which enhances fatty acid oxidation but may also lead to potential carcinogenic effects in certain contexts .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Long-term Exposure Studies : Research indicates that long-term exposure to ciprofibrate can lead to liver tumors in rodent models. For instance, studies involving Fischer 344 rats showed significant induction of hepatic tumors after prolonged exposure to high doses of ciprofibrate .
- In Vitro Studies : In vitro experiments have demonstrated that ciprofibrate can induce specific enzymes related to lipid metabolism in hepatocytes from various species, including humans. These findings suggest a conserved mechanism across species, highlighting the importance of PPARα activation in lipid regulation .
- Comparative Studies : Comparative studies have shown that while ciprofibrate induces peroxisome proliferation in rodents, the response is less pronounced or absent in primates, indicating species-specific differences in response to peroxisome proliferators .
Implications for Health
The biological activity of this compound raises important considerations regarding its therapeutic use versus potential risks:
- Therapeutic Benefits : As a PPARα agonist, it holds promise for treating dyslipidemia and related metabolic disorders.
- Carcinogenic Risks : The potential for tumor promotion underscores the need for careful evaluation of long-term use and monitoring for adverse effects, particularly in susceptible populations.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-methyl-2-(2,3,5,6-tetradeuterio-4-ethenylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)/i5D,6D,7D,8D |
InChI Key |
IIJBUUJYXSWCGW-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])OC(C)(C)C(=O)O)[2H] |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.